Crystal Structure Determination of 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives: A Technical Guide
Crystal Structure Determination of 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies involved in determining the crystal structure of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiarrhythmic and anticancer properties. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Data Presentation
The following tables summarize typical quantitative data obtained from single-crystal X-ray diffraction studies of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. The data presented here is illustrative and will vary for specific derivatives.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Derivative A | Derivative B |
| Empirical Formula | C₁₅H₂₁NO | C₁₆H₂₃NO |
| Formula Weight | 231.33 | 245.37 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.123(4) | 8.456(2) |
| b (Å) | 15.456(6) | 12.123(3) |
| c (Å) | 9.876(3) | 14.789(5) |
| α (°) | 90 | 90 |
| β (°) | 105.12(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1489.1(9) | 1515.2(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.032 | 1.075 |
| Absorption Coefficient (mm⁻¹) | 0.068 | 0.070 |
| F(000) | 504 | 536 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.40 x 0.30 x 0.25 |
| Reflections Collected | 8543 | 9876 |
| Independent Reflections | 2612 [R(int) = 0.045] | 2987 [R(int) = 0.038] |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.134 | R₁ = 0.048, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Derivative A (Å or °) | Derivative B (Å or °) |
| C7-O1 | 1.425(3) | 1.431(2) |
| N3-C2 | 1.468(4) | 1.472(3) |
| N3-C4 | 1.471(4) | 1.475(3) |
| C1-C9 | 1.532(5) | 1.535(4) |
| C5-C9 | 1.535(5) | 1.538(4) |
| C2-N3-C4 | 110.5(2) | 111.2(2) |
| C1-C9-C5 | 108.9(3) | 109.1(2) |
| O1-C7-C6 | 110.2(3) | 109.8(2) |
| O1-C7-C8 | 109.8(3) | 110.1(2) |
Experimental Protocols
The determination of the crystal structure of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives involves a multi-step process, from synthesis to the final structural analysis.
Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one Precursors
The bicyclic core is typically synthesized via a double Mannich reaction.
-
Reaction: A substituted piperidin-4-one, a primary amine, and formaldehyde are reacted in a suitable solvent.
-
Reagents:
-
N-substituted-4-piperidinone
-
Primary amine (e.g., benzylamine)
-
Paraformaldehyde
-
Solvent: Ethanol or Methanol
-
Acid catalyst (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the primary amine and paraformaldehyde in the alcohol solvent.
-
Add the acid catalyst and stir the mixture until the solids dissolve.
-
Add the N-substituted-4-piperidinone dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude 3-azabicyclo[3.3.1]nonan-9-one derivative.
-
Purify the product by column chromatography or recrystallization.
-
Reduction to 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives
The ketone at the 9-position is reduced to the corresponding alcohol at the 7-position (note the change in numbering based on IUPAC rules for the hydroxyl group). A stereoselective reduction is often desired to obtain the endo or exo isomer.
-
Reaction: Reduction of the C9-ketone to a C7-hydroxyl group.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the 3-azabicyclo[3.3.1]nonan-9-one derivative in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude 3-azabicyclo[3.3.1]nonan-7-ol derivative.
-
Purify by column chromatography or recrystallization to obtain the desired stereoisomer.
-
Crystallization
Growing high-quality single crystals is a critical step.
-
Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
Single-Crystal X-ray Diffraction
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways associated with the biological activities of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives.
Caption: Experimental workflow for crystal structure determination.
Caption: Potential antiarrhythmic signaling pathways.
Caption: Potential anticancer signaling pathway via apoptosis induction.
